molecular formula C11H13NO2S B13029867 5,7-Diethoxythieno[3,2-b]pyridine

5,7-Diethoxythieno[3,2-b]pyridine

Cat. No.: B13029867
M. Wt: 223.29 g/mol
InChI Key: HBDJIQUZUQPJJK-UHFFFAOYSA-N
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Description

5,7-Diethoxythieno[3,2-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the thieno[3,2-b]pyridine structure have been investigated for a wide range of therapeutic areas. Research indicates this core structure is a key pharmacophore in potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5), a target for disorders like Parkinson's disease levodopa-induced dyskinesia, pain, and fragile X syndrome . Furthermore, thieno[3,2-b]pyridinone derivatives have demonstrated potent activity against Mycobacterium tuberculosis by targeting enoyl-ACP reductase (InhA), showing promise for combating drug-resistant strains of tuberculosis . The scaffold's utility extends to oncology research, where certain derivatives exhibit site-dependent antitumor activity against various cancer cell lines , and to agriculture, where similar structures have been explored as fungicides against plant pathogenic fungi . This diverse biological profile makes this compound a valuable building block for conducting structure-activity relationship (SAR) studies and for the synthesis of novel compounds for biochemical screening. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

5,7-diethoxythieno[3,2-b]pyridine

InChI

InChI=1S/C11H13NO2S/c1-3-13-9-7-10(14-4-2)12-8-5-6-15-11(8)9/h5-7H,3-4H2,1-2H3

InChI Key

HBDJIQUZUQPJJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C1SC=C2)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 5,7-Diethoxythieno[3,2-b]pyridine typically involves multicomponent reactions and cyclocondensation processes. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various aldehydes and alkylating agents in the presence of a base . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5,7-Diethoxythieno[3,2-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium ethoxide, hydrogen sulfide, and various aldehydes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes can lead to the formation of substituted thienopyridine derivatives .

Scientific Research Applications

5,7-Diethoxythieno[3,2-b]pyridine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer and neurotropic agent . Its unique structure allows it to interact with various molecular targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 5,7-Diethoxythieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, leading to its inhibitory effects . The compound’s structure allows it to form stable complexes with these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 5,7-Diethoxythieno[3,2-b]pyridine with structurally related thieno[3,2-b]pyridine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₁H₁₃NO₂S 223.29* 5-OCH₂CH₃, 7-OCH₂CH₃ Likely higher lipophilicity vs. Cl derivatives; electron-donating substituents enhance π-conjugation
5,7-Dichlorothieno[3,2-b]pyridine C₇H₃Cl₂NS 204.08 5-Cl, 7-Cl Higher density (1.6 g/cm³); electron-withdrawing Cl groups reduce solubility
Thieno[3,2-b]pyridine-5,7-diol C₇H₅NO₂S 167.19 5-OH, 7-OH Polar, hydrogen-bonding capability; lower thermal stability vs. ethoxy
3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione C₈H₇NO₂S 181.21 3-CH₃, 5,7-dione Planar dione structure; potential for keto-enol tautomerism

*Calculated based on molecular formula.

Substituent Effects on Bioactivity

  • Antitumor Activity : Methoxy-substituted di(hetero)arylethers (e.g., meta-methoxy derivatives) exhibited significant growth inhibition (GI₅₀) against NCI-H460 lung cancer cells, while fluorinated analogs were inactive. Ethoxy groups, being bulkier, may alter cell penetration or target binding .
  • Conversely, electron-withdrawing Cl groups reduce electron density, affecting redox properties .
  • Ethoxy derivatives may follow similar trends but require empirical validation .

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